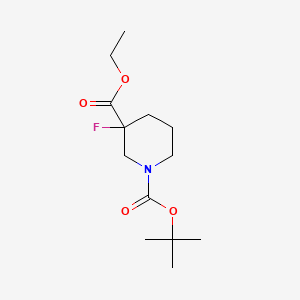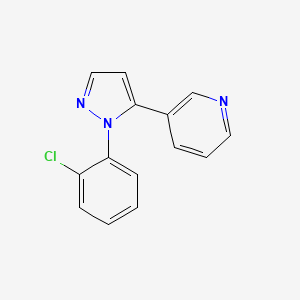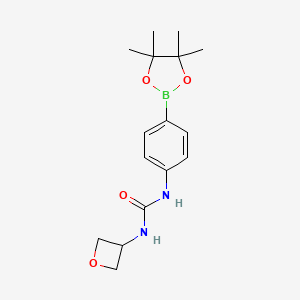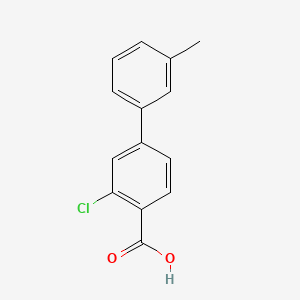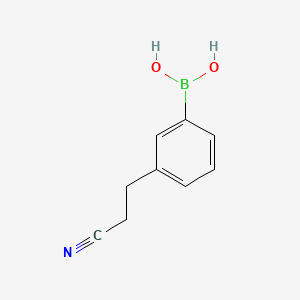
(3-(2-Cyanoethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(2-Cyanoethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to interact with various carbohydrates, making them useful in various sensing applications . They are also considered bioisosteres of carboxylic acids .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “this compound” is CHBNO. It has an average mass of 174.992 Da and a Monoisotopic mass of 175.080460 Da .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids, having a pKa value of 4–10 . They readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 428.6±47.0 °C at 760 mmHg, and a flash point of 213.0±29.3 °C . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBA) are key in developing sensors due to their affinity for saccharides, enabling applications such as glucose sensing. For instance, a study by Mu et al. (2012) demonstrated the use of various phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes for the optical modulation of near-infrared fluorescence in response to saccharide binding, showcasing a clear structure-function relationship that could guide the development of highly sensitive and selective sensors (Mu et al., 2012).
Catalysis
Boronic acids play a significant role in catalysis, offering pathways to synthesize complex molecules. The study by Hashimoto et al. (2015) reported a boronic acid-catalyzed, highly enantioselective aza-Michael addition reaction, highlighting the potential of boronic acids in stereoselective organic synthesis (Hashimoto et al., 2015).
Protective Groups for Diols
The protective capability of boronic acids for diols was explored by Shimada et al. (2018), who utilized 2,6-bis(trifluoromethyl)phenyl boronic acid as a recoverable and reusable protective agent for diols. This approach is beneficial in the synthesis of highly conjugated and sensitive organic molecules, showing the versatility of boronic acids in synthetic chemistry (Shimada et al., 2018).
Fluorescence Sensing
Boronic acid derivatives have been employed as fluorescence sensors for detecting metal ions and other analytes in biological systems. Selvaraj et al. (2019) synthesized a boronic acid derivative that acted as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions with high selectivity and sensitivity, illustrating the application of boronic acids in environmental monitoring and biomedical diagnostics (Selvaraj et al., 2019).
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[3-(2-cyanoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPLWOUIDZWRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681605 |
Source


|
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-58-9 |
Source


|
| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanoethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)
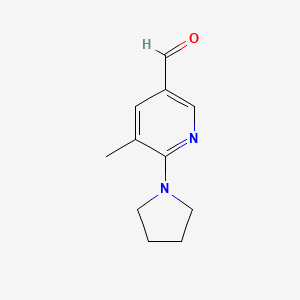

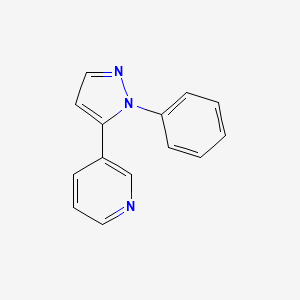

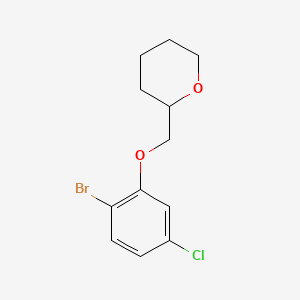

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
